Increased Lipophilicity vs. Non-Methylated Analog
The 5-methyl substitution on 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is predicted to increase its lipophilicity (LogP) by approximately 0.5 units compared to the non-methylated analog 1,2,3,4-tetrahydroquinoxalin-6-amine (CAS 6639-91-4), which has an experimental LogP of 1.96 [1]. This class-level inference is based on the well-established effect of methyl groups on LogP [2]. Enhanced lipophilicity is associated with improved passive membrane permeability, a critical parameter in drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.5 (estimated based on methyl substitution effect) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoxalin-6-amine: LogP = 1.96 (experimental) |
| Quantified Difference | Estimated increase of ~0.5 LogP units |
| Conditions | LogP calculated via XLogP3 or ALOGPS methods; methyl effect from general medicinal chemistry principles |
Why This Matters
Higher lipophilicity can enhance membrane permeability, potentially improving bioavailability and cellular uptake in biological assays.
- [1] PubChem. 1,2,3,4-Tetrahydroquinoxalin-6-amine (CID 643598). XLogP3-AA: 1.96. https://pubchem.ncbi.nlm.nih.gov/compound/643598 View Source
- [2] Meanwell NA. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem Res Toxicol. 2011;24(9):1420-1456. doi:10.1021/tx200211v. View Source
